cis-Stereochemistry for CCR5 Target Engagement
The cis-stereochemistry of this scaffold is essential for potent CCR5 antagonism. While direct data for the unsubstituted cis-2-benzyl compound is limited, SAR studies on closely related hexahydropyrrolo[3,4-c]pyrrole series show that cis-configured analogs achieve nanomolar IC50 values [1]. The trans-isomer or non-cis constrained scaffolds typically exhibit a >100-fold loss in potency due to misalignment of the basic nitrogen atoms within the receptor binding pocket [1]. This establishes the cis-geometry as a key determinant of activity.
| Evidence Dimension | CCR5 Antagonism (Potency) |
|---|---|
| Target Compound Data | Scaffold used in series with reported IC50 = 7 nM for advanced analog |
| Comparator Or Baseline | Trans-isomer or non-constrained analog |
| Quantified Difference | >100-fold potency loss for non-cis analogs |
| Conditions | CCR5 binding assay (in vitro) |
Why This Matters
For projects developing next-generation CCR5 antagonists, sourcing the cis-isomer is non-negotiable for maintaining the nanomolar potency required for therapeutic relevance.
- [1] Rotstein, D. M. et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. Bioorg Med Chem Lett, 20(10), 3116–3119. https://doi.org/10.1016/j.bmcl.2010.03.093 View Source
